(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone
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Overview
Description
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms, and an azetidine ring, a four-membered nitrogen-containing heterocycle. The presence of difluorophenyl groups adds to its chemical complexity and reactivity.
Mechanism of Action
Target of Action
1,2,4-Triazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, and antifungal effects . They are able to form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
Many 1,2,4-triazole derivatives have been found to interfere with various biochemical pathways, leading to their broad-spectrum biological activities .
Pharmacokinetics
1,2,4-triazole derivatives are generally known for their good pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion .
Result of Action
Given the broad-spectrum biological activities of 1,2,4-triazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
1,2,4-triazole derivatives are generally known for their high chemical stability, which suggests that they may be relatively resistant to environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone typically involves multiple steps, starting with the construction of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety. The use of automated systems and real-time monitoring can help maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The difluorophenyl group can be oxidized to form difluorobenzoic acid derivatives.
Reduction: : Reduction reactions can be performed on the triazole ring or the azetidine ring.
Substitution: : The compound can undergo nucleophilic substitution reactions at the triazole or azetidine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often with the aid of a base.
Major Products Formed
Oxidation: : Difluorobenzoic acid derivatives.
Reduction: : Reduced triazole or azetidine derivatives.
Substitution: : Substituted triazole or azetidine derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound's biological activity can be explored for potential therapeutic uses.
Medicine: : It may serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: : Its unique chemical properties can be utilized in the development of new materials or chemical processes.
Comparison with Similar Compounds
This compound can be compared with other triazole and azetidine derivatives to highlight its uniqueness. Similar compounds include:
1,2,4-Triazole derivatives: : These compounds also contain the triazole ring but may have different substituents.
Azetidine derivatives: : These compounds feature the azetidine ring and can vary in their substituents and functional groups.
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone .
Properties
IUPAC Name |
(3,4-difluorophenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O/c14-11-2-1-10(3-12(11)15)13(20)18-4-9(5-18)6-19-8-16-7-17-19/h1-3,7-9H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABICUGCLLKIFSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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